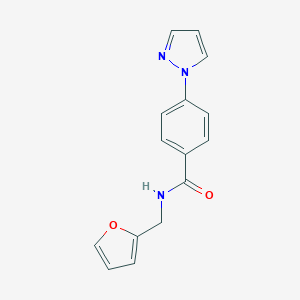![molecular formula C19H20BrN3O4 B230140 2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as BPP-1 and has been synthesized using various methods.
Mechanism Of Action
The exact mechanism of action of 2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone in lab experiments is its potential as a therapeutic agent. It has been extensively studied and has shown promising results in animal models. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.
Future Directions
There are several future directions for research on 2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its potential as an antidepressant and antipsychotic agent. Additionally, more research is needed to fully understand its mechanism of action and to develop it as a therapeutic agent.
Synthesis Methods
Several methods have been used to synthesize 2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone. One of the most common methods is the reaction of 4-(3-nitrobenzyl)piperazine with 2-bromo-4'-nitrophenol in the presence of a base. The resulting compound is then reduced to obtain 2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone. Other methods include the reaction of 4-(3-nitrobenzyl)piperazine with 2-bromo-4'-hydroxyacetophenone in the presence of a base, and the reaction of 4-(3-nitrobenzyl)piperazine with 2-bromo-4'-methoxyacetophenone in the presence of a base.
Scientific Research Applications
2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential as an antidepressant and antipsychotic agent. Additionally, it has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone |
|---|---|
Molecular Formula |
C19H20BrN3O4 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20BrN3O4/c20-16-4-6-18(7-5-16)27-14-19(24)22-10-8-21(9-11-22)13-15-2-1-3-17(12-15)23(25)26/h1-7,12H,8-11,13-14H2 |
InChI Key |
SYGCHPKSHHVZHF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)